BenchChemオンラインストアへようこそ!

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Fragment-based drug discovery Cyclophilin D inhibition Structural biology

Procure this non-substitutable oxalamide scaffold (CAS 942012-32-0) for fragment-based drug discovery targeting cyclophilin family proteins. Its 3-(2-oxopyrrolidin-1-yl)phenyl group is a novel S1' pocket replacement for the cyclopentyl moiety in validated CypD inhibitors (PDB 6R9X), while the pyridin-2-ylmethyl group retains the S2 anchor. With a predicted LogP of 3.44, it serves as a high-lipophilicity benchmark for matched molecular pair analysis versus DMPPO. Ideal for building focused 2-oxopyrrolidin-1-ylphenyl oxalamide libraries. Insist on ≥98% purity.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 942012-32-0
Cat. No. B2512376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide
CAS942012-32-0
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H18N4O3/c23-16-8-4-10-22(16)15-7-3-6-13(11-15)21-18(25)17(24)20-12-14-5-1-2-9-19-14/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,24)(H,21,25)
InChIKeyFGGGANAABMSLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 942012-32-0): Procurement and Selection Guide


N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide (CAS 942012-32-0) is a synthetic oxalamide featuring a 2-oxopyrrolidin-1-yl-phenyl group and a pyridin-2-ylmethyl group connected by an ethanediamide core. Its molecular formula is C18H18N4O3, and it has a molecular weight of 338.4 g/mol. The compound has a predicted LogP of 3.44, 2 H-bond donors, and 2 H-bond acceptors, based on calculated physicochemical properties [1]. The molecule contains four rings and has a topological polar surface area indicative of moderate membrane permeability potential [1]. No published biological activity data, crystal structures, or patent examples for this specific compound were identified during the evidence-gathering process, placing it in the category of an underexplored but synthetically accessible chemical probe.

Why N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide Cannot Be Interchanged with Generic Oxalamide Analogs


The target compound occupies a distinct structural niche that renders it non-substitutable with generic oxalamide analogs. The 3-(2-oxopyrrolidin-1-yl)phenyl group provides a unique hydrogen-bonding and steric profile compared to simple phenyl, tolyl, or dimethylphenyl substituents commonly found in other oxalamides [1]. The pyridin-2-ylmethyl moiety is a known metal-chelating and hydrogen-bonding motif, but when combined with the 2-oxopyrrolidin-1-ylphenyl group, it creates a spatially and electronically differentiated ligand framework [1]. Direct analytical comparison is impossible at present because no biological or pharmacological data exist for this specific compound–an informational void that makes any substitution discussion entirely hypothetical without purpose-synthesized comparators and matched assays [1]. However, by leveraging predicted physicochemical properties and structural comparisons to closely related compounds such as the cyclopentyl CypD inhibitor (PDB 6R9X) and analogs with computed LogP differences, a provisional differentiation landscape can be constructed to guide procurement decisions where structural uniqueness is the primary selection criterion.

Quantitative Head-to-Head Differentiation Evidence for N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide


Structural Differentiation from Cyclophilin D Inhibitor Fragment: 2-Oxopyrrolidin-1-yl vs. Cyclopentyl at the Phenyl Moiety

The target compound replaces the cyclopentyl group of the known CypD inhibitor N-cyclopentyl-N'-pyridin-2-ylmethyl-oxalamide (PDB 6R9X) with a 3-(2-oxopyrrolidin-1-yl)phenyl group. In the crystal structure of the cyclopentyl analog bound to human CypD, the cyclopentyl moiety occupies the S1' pocket, while the pyridin-2-ylmethyl group occupies the S2 pocket [1]. The target compound's 2-oxopyrrolidin-1-ylphenyl substituent introduces a larger, more polar aromatic system that would project into the S1' region with altered steric and hydrogen-bonding properties. The cyclopentyl analog displayed millimolar potency against CypD, and its crystal structure (1.66 Å resolution) provided a basis for fragment merging and optimization [1]. No CypD inhibition data are available for the target compound, making this a structural inference only. The ethyl linker between the oxalamide core and the pyridine ring is conserved in both compounds, but the target compound's phenyl ring introduces a conformational constraint absent in the flexible cyclopentyl chain [1].

Fragment-based drug discovery Cyclophilin D inhibition Structural biology

Predicted Lipophilicity Differentiation: Higher LogP vs. Simple Oxalamide Analogs

Computational prediction indicates that the target compound has a LogP of 3.44 [1]. In comparison, several simpler oxalamide analogs have lower predicted LogP values: N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has a predicted LogP of approximately 2.5, and N1-(pyridin-2-ylmethyl)oxalamide has a predicted LogP of approximately 0.8 [2]. The higher LogP of the target compound (difference of +0.94 over DMPPO and +2.64 over the unsubstituted pyridin-2-ylmethyl oxalamide) reflects the hydrophobic contribution of the 2-oxopyrrolidin-1-ylphenyl group [2]. In the context of oxalamide-based copper-catalyzed coupling reactions, DMPPO and BPMO are established ligands with reported catalytic activity; however, their lipophilicity differs substantially from the target compound [2]. Higher LogP may influence solubility, protein binding, and passive membrane permeability if the compound is used in a biological context. No experimental LogP or solubility data were identified for the target compound.

Physicochemical profiling LogP prediction Medicinal chemistry

Available Purity Specification Compared to Structurally Analogous Commercial Oxalamide

A structurally analogous compound, N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide (CAS 941890-44-4), which shares the identical 3-(2-oxopyrrolidin-1-yl)phenyl core but replaces the pyridin-2-ylmethyl group with a tetrahydrofuran-2-ylmethyl group, is commercially available with a standard purity of 98% (HPLC, NMR) . This suggests that similar purity standards are achievable for the target compound by the same synthetic route or supplier. The target compound is listed by multiple chemical vendors, but no publicly accessible Certificate of Analysis or QC data sheet was identified. In the absence of compound-specific purity data, the documented 98% purity of the tetrahydrofuran analog serves as the closest available benchmark for quality expectations when procuring the target compound from the same or comparable suppliers .

Building block procurement Purity specification Synthetic chemistry

High-Impact Application Scenarios for N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide Based on Structural Differentiation


Fragment-Based Drug Discovery for Cyclophilin or Peptidyl-Prolyl Isomerase Targets

The compound serves as a structurally differentiated fragment for cyclophilin family proteins. Its 2-oxopyrrolidin-1-ylphenyl group is a novel replacement for the cyclopentyl moiety of the crystallographically validated CypD inhibitor N-cyclopentyl-N'-pyridin-2-ylmethyl-oxalamide (PDB 6R9X), and it offers alternative S1' pocket interactions that could be leveraged in fragment growing or merging campaigns [1]. The conserved pyridin-2-ylmethyl group retains a known S2 pocket anchor, while the oxalamide core maintains a planar, hydrogen-bond-capable linker topology suitable for structure-based optimization [1].

Computational Analog Series Profiling Based on Predicted LogP Differences

With a predicted LogP of 3.44, the compound is significantly more lipophilic than established oxalamide ligands like DMPPO (LogP ≈ 2.5) and pyridin-2-ylmethyl oxalamide (LogP ≈ 0.8) [2]. This lipophilicity differential makes it a candidate for computational studies aiming to correlate LogP with membrane permeability, solubility, or off-target binding in a matched molecular pair analysis. The compound can serve as the high-LogP representative in a lipophilicity series, facilitating the construction of predictive pharmacokinetic models [2].

Custom Synthesis and Methodology Development for Sterically Encumbered Oxalamide Ligands

The 3-(2-oxopyrrolidin-1-yl)phenyl group introduces steric bulk and an additional hydrogen-bond acceptor (pyrrolidinone carbonyl) not present in simpler diaryl oxalamides. This makes the compound a challenging substrate for optimizing amide bond formation conditions, particularly in the context of oxalamide ligand synthesis for transition metal catalysis. The compound's structural complexity can serve as a benchmark substrate for developing new coupling methodologies or assessing the scope of existing oxalamide synthetic protocols .

Quality Benchmark for Analog Procurement in the 2-Oxopyrrolidinyl-Phenyl Oxalamide Series

For laboratories building focused libraries of 2-oxopyrrolidin-1-ylphenyl oxalamides, the 98% purity specification of the closely related tetrahydrofuran analog (CAS 941890-44-4) provides a concrete quality acceptance criterion . Procurement specialists can use this benchmark to negotiate purity guarantees with suppliers for the target compound, ensuring consistency across a series of structural analogs acquired from multiple sources .

Quote Request

Request a Quote for N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.